N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and a methoxyimino propyl chain attached via a carboxamide linkage at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in agrochemical and pharmaceutical design to improve bioavailability and target binding .
Properties
CAS No. |
652152-96-0 |
|---|---|
Molecular Formula |
C11H12F3N3O2 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
N-(3-methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H12F3N3O2/c1-19-17-5-2-4-16-10(18)8-7-15-6-3-9(8)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,16,18) |
InChI Key |
FKFVUNVXYZHLMH-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyridine derivatives and carboxamides, emphasizing substituent effects and biological implications.
Pyridine Derivatives with Varied Substituents
- N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide (): This compound shares a pyridine-carboxamide core but substitutes the trifluoromethyl group with a trimethylsilyl (-Si(CH₃)₃) group. The bulky silyl group may hinder membrane permeability compared to the compact -CF₃ group in the target compound. Additionally, the methoxy group at the 2-position (vs.
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide () :
The iodine substituent at the 4-position introduces significant steric and electronic differences. Iodo groups are polarizable and may enhance halogen-bonding interactions, but they also increase molecular weight and susceptibility to metabolic dehalogenation. The trifluoromethyl group in the target compound offers superior metabolic stability and electronegativity .
Imidazo[1,2-a]pyridine Carboxamides ()
The compound (S)-6-chloro-2-ethyl-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)imidazo[1,2-a]pyridine-3-carboxamide features a fused imidazole-pyridine core. This bicyclic structure enhances planar rigidity, improving intercalation with biological targets like enzymes or DNA. However, the target compound’s simpler pyridine ring may offer synthetic accessibility and reduced off-target interactions.
Ryanodine Receptor Modulators ()
Chlorantraniliprole and cyantraniliprole, classified under M.28, are insecticides targeting ryanodine receptors. These compounds share a pyridine-carboxamide backbone with the target but differ in substituents:
- Chlorantraniliprole: Contains a chloro-pyridinyl group and a cyano substituent, enhancing electrophilic reactivity.
- The trifluoromethyl group is conserved, suggesting shared optimization for membrane penetration .
Furopyridine Carboxamides ()
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide incorporates a fused furan ring. Both compounds use fluorinated groups (-CF₃ vs. -CF₂), but the difluoropropyl group in the furopyridine may offer distinct pharmacokinetic profiles .
Table 1: Structural and Functional Comparison
Q & A
Q. Advanced
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and detects impurities (e.g., residual solvents).
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-MS for [M+H]+ ions).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
How can discrepancies in biological activity data be resolved when testing this compound in different assay conditions?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize results.
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit activity; validate solvent compatibility.
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- In vivo correlation : Compare pharmacokinetic profiles (e.g., plasma half-life) with efficacy in xenograft models, as demonstrated for related Met kinase inhibitors .
What strategies are effective in studying the metabolic stability of trifluoromethyl-containing carboxamides?
Q. Advanced
- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH to identify major metabolites (LC-MS/MS analysis).
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Isotope labeling : Use ¹⁹F NMR to track trifluoromethyl group stability under physiological conditions.
- Computational modeling : Molecular docking with cytochrome P450 enzymes predicts metabolic hotspots .
How can researchers address contradictory results in solubility studies of this compound?
Q. Advanced
- pH-dependent studies : Measure solubility in buffers (pH 1–10) to account for ionization of the carboxamide group.
- Co-solvent systems : Test additives like cyclodextrins or PEG-400 to enhance aqueous solubility.
- Thermodynamic vs. kinetic solubility : Differentiate equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) to resolve discrepancies .
What methodologies are recommended for evaluating the compound’s selectivity against related kinase targets?
Q. Advanced
- Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM.
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases.
- Structure-activity relationship (SAR) : Modify the methoxyimino propyl chain to reduce off-target binding, guided by molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
